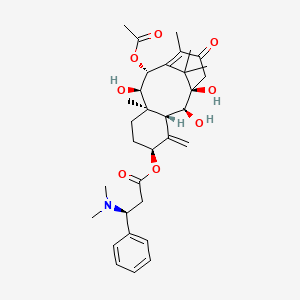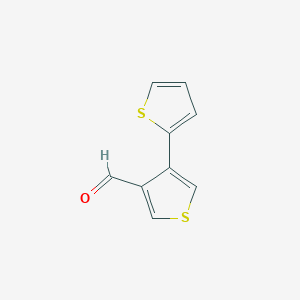
4-(Thiophen-2-yl)thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it a valuable building block in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
化学反応の分析
Types of Reactions: 4-(Thiophen-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Thiophene carboxylic acids.
Reduction: Thiophene alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
4-(Thiophen-2-yl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde is primarily related to its ability to interact with biological targets through its thiophene ring system. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. Additionally, its electrophilic nature allows it to participate in redox reactions, influencing cellular pathways .
類似化合物との比較
- 3-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- Thiophene-3-aldehyde
- Thiophene-2-aldehyde
Comparison: The additional thiophene ring provides increased conjugation, making it more suitable for applications in organic electronics and materials science .
特性
分子式 |
C9H6OS2 |
|---|---|
分子量 |
194.3 g/mol |
IUPAC名 |
4-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-6H |
InChIキー |
OZTIYNVSAIYRFY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CSC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
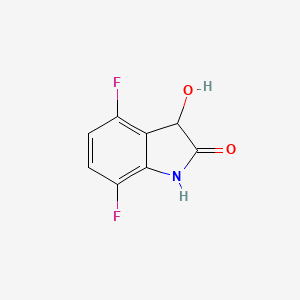
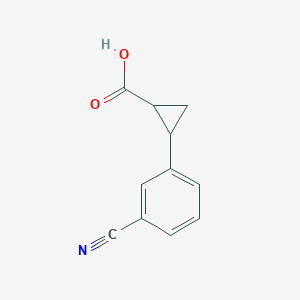
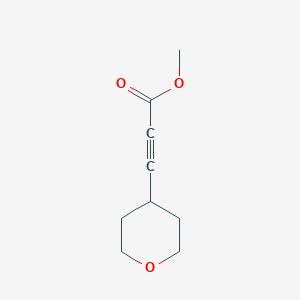
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
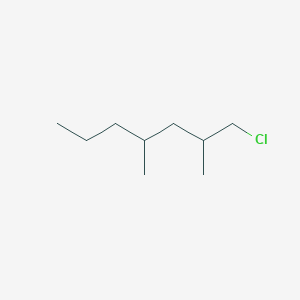
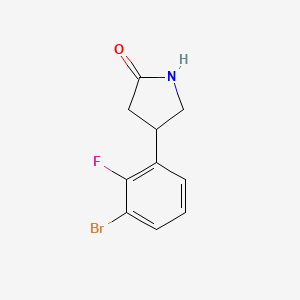
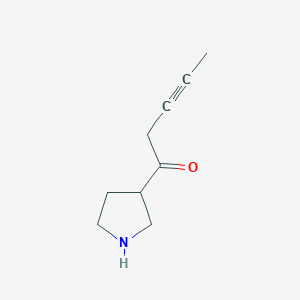
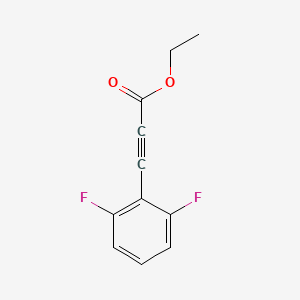
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
